

# A Technical Guide to the Molecular Structure of 4-(trans-4-Propylcyclohexyl)phenol

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## Compound of Interest

Compound Name: 4-(trans-4-Propylcyclohexyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **4-(trans-4-propylcyclohexyl)phenol** (CAS No. 81936-33-6), a critical intermediate in the synthesis of advanced liquid crystals and a versatile building block in pharmaceutical development.<sup>[1]</sup> This document elucidates the compound's physicochemical properties, stereochemistry, and detailed spectroscopic signature. It offers field-proven insights into the causality behind its synthesis and the validation of its structure through modern analytical techniques. The guide is structured to provide researchers and drug development professionals with the in-depth knowledge required for its effective application, emphasizing the relationship between its distinct molecular architecture and its functional properties.

## Introduction: Significance and Applications

**4-(trans-4-Propylcyclohexyl)phenol** is a bifunctional organic compound featuring a phenol ring linked to a propyl-substituted cyclohexane ring. Its molecular structure is notable for its rigidity and well-defined stereochemistry, which are pivotal to its primary applications.

- In Materials Science: The compound is an essential precursor for calamitic (rod-shaped) liquid crystals used in modern display technologies.<sup>[2][3]</sup> The linear, rigid structure conferred by the trans-cyclohexane ring, combined with the polarity of the phenol group, facilitates the

formation of the nematic and smectic mesophases required for liquid crystal displays (LCDs). [3] The specific trans configuration is crucial for achieving the necessary molecular packing and alignment quality for high-performance displays.[3]

- In Drug Development: As a pharmaceutical intermediate, its unique scaffold is incorporated into more complex active pharmaceutical ingredients (APIs).[1] The lipophilic propylcyclohexyl group can enhance a drug candidate's ability to cross cell membranes, while the phenol moiety provides a reactive handle for further chemical modification.

## Physicochemical and Stereochemical Properties

The functional utility of **4-(trans-4-propylcyclohexyl)phenol** is directly derived from its physical properties and three-dimensional structure.

### Key Physicochemical Data

A summary of the compound's essential properties is provided below.

Property	Value	Source(s)
CAS Number	81936-33-6	[4][5][6][7][8]
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O	[4][9][10]
Molecular Weight	218.33 g/mol	[4][10]
Appearance	White to light yellow crystalline solid/powder	[4][9][11]
Melting Point	138 °C (lit.)	[4][7][11]
Boiling Point	339.8 °C at 760 mmHg	[4]
Solubility	Soluble in methanol; very low water solubility (125 µg/L at 20°C)	[4]
Purity	Typically >98.0% (GC)	[7][9]

## The Criticality of trans-Stereochemistry

The cyclohexane ring can exist in two primary stereoisomeric forms: cis and trans. In **4-(trans-4-propylcyclohexyl)phenol**, the propyl group and the phenol group are positioned on opposite sides of the cyclohexane ring plane (1,4-diequatorial conformation).

Causality: The trans isomer is thermodynamically more stable than the cis isomer. In the trans configuration, both bulky substituents can occupy equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric hindrance (1,3-diaxial interactions). This stability is a key driver in synthetic routes designed to favor its formation. For applications in liquid crystals, the linear and elongated shape of the trans isomer is essential for achieving the necessary anisotropy and molecular ordering.<sup>[3]</sup>

## Synthesis and Structural Verification Workflow

The synthesis of high-purity **4-(trans-4-propylcyclohexyl)phenol** requires precise control over reaction conditions to ensure the desired stereochemical outcome. A common and effective industrial route involves the catalytic hydrogenation of a biphenyl precursor.

### Experimental Causality:

- **Choice of Catalyst:** Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalysts are often selected for the hydrogenation of the aromatic ring. These catalysts are highly effective under specific conditions of temperature and pressure and can be tuned to maximize the yield of the desired trans isomer.
- **Purification by Recrystallization:** The trans isomer is typically less soluble than the cis isomer in common solvents like methanol due to its more ordered and stable crystal lattice structure. This difference in solubility provides an effective and scalable method for purification. The crude mixture is dissolved in a hot solvent and allowed to cool, causing the preferential crystallization of the high-purity trans product.

## Definitive Structural Elucidation: A Spectroscopic Guide

Confirming the precise molecular structure and stereochemistry is non-negotiable. A multi-technique spectroscopic approach provides a self-validating system for structural assignment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, particularly for confirming the trans configuration.

### Protocol: $^1\text{H}$ NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Acquire the spectrum on a high-resolution FT-NMR spectrometer (e.g., 400 MHz or higher).[\[12\]](#)
- **Acquisition Parameters:** Use a standard pulse sequence. A relaxation delay of 2-5 seconds and 8-16 scans are typically sufficient for a high signal-to-noise ratio.[\[13\]](#)

### Expected $^1\text{H}$ NMR Spectral Data (in $\text{CDCl}_3$ ):

- **Aromatic Protons ( $\delta \approx 6.7\text{-}7.1$  ppm):** The protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.
- **Phenolic Proton ( $\delta \approx 4.5\text{-}5.5$  ppm):** A broad singlet corresponding to the -OH group. Its chemical shift is concentration-dependent and it can be exchanged with  $\text{D}_2\text{O}$ .
- **Cyclohexane Protons ( $\delta \approx 1.0\text{-}2.5$  ppm):** This region will contain a series of complex multiplets. The key diagnostic signal is the proton at C1 (attached to the phenyl ring). In the trans isomer, this proton is axial and exhibits large axial-axial coupling constants ( $J \approx 10\text{-}13$  Hz) to its neighboring axial protons, resulting in a broad triplet of triplets. This large coupling is a hallmark of the trans configuration.
- **Propyl Group Protons ( $\delta \approx 0.9\text{-}1.4$  ppm):** A triplet for the terminal methyl group ( $-\text{CH}_3$ ) and multiplets for the two methylene groups ( $-\text{CH}_2-$ ).

**Expected  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ ):** The spectrum will show distinct signals for all unique carbon atoms.

- Aromatic Carbons: Four signals in the  $\delta$  115-155 ppm region. The carbon attached to the hydroxyl group (C4') will be the most downfield.
- Cyclohexane Carbons: Signals in the  $\delta$  30-45 ppm range.
- Propyl Carbons: Three signals in the  $\delta$  14-40 ppm range.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

- O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$ .
- C-H Stretch ( $\text{sp}^3$ ): Sharp peaks just below 3000  $\text{cm}^{-1}$  (2850-2960  $\text{cm}^{-1}$ ) from the propyl and cyclohexane groups.
- C-H Stretch ( $\text{sp}^2$ ): Sharp peaks just above 3000  $\text{cm}^{-1}$  from the aromatic ring.
- C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak ( $\text{M}^+$ ): A strong peak at  $m/z = 218.33$ , corresponding to the molecular weight of  $\text{C}_{15}\text{H}_{22}\text{O}$ .
- Key Fragments: Expect fragmentation corresponding to the loss of the propyl group or cleavage at the bond between the two rings.

## Safety and Handling

As a phenol derivative, **4-(trans-4-propylcyclohexyl)phenol** requires careful handling.

- General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.<sup>[14][15]</sup> Avoid breathing dust. Minimize dust generation and accumulation.<sup>[14][15]</sup>

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]
- Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14] The compound may be light-sensitive and should be stored accordingly.
- Toxicity: Phenolic compounds can be toxic if swallowed, inhaled, or absorbed through the skin and can cause skin irritation or burns. Always consult the latest Safety Data Sheet (SDS) before use.[9][14]

## Conclusion

The molecular structure of **4-(trans-4-propylcyclohexyl)phenol** is a testament to precise chemical design. Its value in both materials science and drug development stems directly from the combination of a rigid trans-1,4-disubstituted cyclohexane core, a lipophilic propyl chain, and a reactive phenolic head. The analytical protocols outlined in this guide provide a robust framework for researchers to validate its structure, ensuring the high purity and correct stereochemistry essential for its advanced applications. A thorough understanding of this molecule's structure-property relationships is the foundation for innovation in the fields it serves.

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